Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate)

Description

Systematic IUPAC Nomenclature and Structural Representation

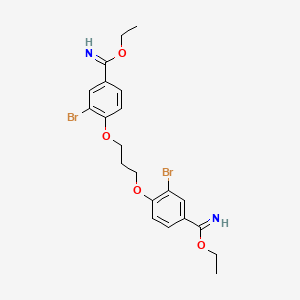

The systematic IUPAC name Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) provides a precise description of the compound’s molecular architecture. The name is derived from its two 3-bromo-substituted benzimidate moieties, which are symmetrically connected via a trimethylene bis(oxy) bridge (–O–(CH₂)₃–O–). Each benzimidate group features an ethyl ester (–OCH₂CH₃) at the imidate position (Figure 1).

The structural representation highlights:

- Two benzene rings, each substituted with a bromine atom at the meta-position relative to the imidate group.

- A three-carbon alkyl chain (trimethylene) linking the two aromatic systems through ether (–O–) bonds.

- Ethyl ester functionalities at both imidate nitrogen atoms.

This nomenclature adheres to IUPAC rules by prioritizing functional groups in the order of decreasing priority (imidate > ether > bromide) and using locants to specify substituent positions.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 93778-11-1 . While no widely recognized alternative chemical names are reported in the provided sources, systematic variations may arise in specialized literature. For example:

- Diethyl 3,3'-bis(bromo)-4,4'-trimethylenedioxybenzimidate (emphasizing bromine positions).

- Bis(3-bromo-4-ethoxycarbonimidoylphenyl) trimethylene ether (describing the imidate and ether linkages).

No trivial or trade names are associated with this compound in publicly available databases.

| Property | Value |

|---|---|

| CAS Registry Number | 93778-11-1 |

| IUPAC Name | Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) |

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₂₄Br₂N₂O₄ reflects the compound’s composition:

- 21 carbon atoms : 14 from aromatic rings, 6 from ethyl groups, 1 from the trimethylene bridge.

- 24 hydrogen atoms : Distributed across ethyl groups and the trimethylene chain.

- 2 bromine atoms : One on each benzene ring.

- 2 nitrogen atoms : From the imidate groups.

- 4 oxygen atoms : Two from imidate esters, two from ether linkages.

The molecular weight is calculated as:

$$

\text{Weight} = (21 \times 12.01) + (24 \times 1.008) + (2 \times 79.90) + (2 \times 14.01) + (4 \times 16.00) = 528.2 \, \text{g/mol}.

$$

This matches the experimentally determined value of 528.2 g/mol .

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 21 | 12.01 | 252.21 |

| H | 24 | 1.008 | 24.19 |

| Br | 2 | 79.90 | 159.80 |

| N | 2 | 14.01 | 28.02 |

| O | 4 | 16.00 | 64.00 |

| Total | 528.22 |

The compound’s elemental composition by mass is:

- Carbon : $$ \frac{252.21}{528.2} \times 100 = 47.75\% $$

- Hydrogen : $$ \frac{24.19}{528.2} \times 100 = 4.58\% $$

- Bromine : $$ \frac{159.80}{528.2} \times 100 = 30.26\% $$

- Nitrogen : $$ \frac{28.02}{528.2} \times 100 = 5.31\% $$

- Oxygen : $$ \frac{64.00}{528.2} \times 100 = 12.12\% $$

This analysis confirms the stoichiometric consistency of the molecular formula.

Properties

CAS No. |

93778-11-1 |

|---|---|

Molecular Formula |

C21H24Br2N2O4 |

Molecular Weight |

528.2 g/mol |

IUPAC Name |

ethyl 3-bromo-4-[3-[2-bromo-4-(C-ethoxycarbonimidoyl)phenoxy]propoxy]benzenecarboximidate |

InChI |

InChI=1S/C21H24Br2N2O4/c1-3-26-20(24)14-6-8-18(16(22)12-14)28-10-5-11-29-19-9-7-15(13-17(19)23)21(25)27-4-2/h6-9,12-13,24-25H,3-5,10-11H2,1-2H3 |

InChI Key |

AQZHTJWMWWJEST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C(=N)OCC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromobenzimidate Precursors

- The 3-bromobenzimidate moiety is typically synthesized by bromination of benzimidate or benzimidazole derivatives at the 3-position of the aromatic ring.

- Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to ensure regioselectivity.

- Alternatively, 3-bromobenzoic acid derivatives can be converted to 3-bromobenzamide and then to benzimidate esters by reaction with appropriate alcohols (e.g., ethanol) under acidic or basic catalysis.

- The benzimidate ester formation involves nucleophilic substitution or esterification reactions, often under reflux conditions in solvents like ethanol or benzene.

Construction of the Trimethylene Bis(oxy) Linker

- The trimethylene bis(oxy) bridge is introduced by reacting diols or halogenated trimethylene derivatives with nucleophilic oxygen atoms on the benzimidate units.

- A common approach involves using 1,3-dihalopropane (e.g., 1,3-dibromopropane) as the linker precursor, which undergoes nucleophilic substitution with phenolic or hydroxyl groups on the benzimidate intermediates.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the hydroxyl groups and facilitate ether bond formation.

Coupling Reaction and Final Assembly

- The coupling of the bromobenzimidate units via the trimethylene bis(oxy) linker is performed under reflux conditions to ensure complete reaction.

- The reaction mixture is often stirred for several hours (e.g., 4-12 hours) to achieve high yields.

- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- After completion, the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Purification and Characterization

- The crude product is purified by recrystallization from solvents such as ethanol, DMF/water mixtures, or ethyl acetate.

- Characterization includes melting point determination, NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

- Elemental analysis and X-ray crystallography may be employed for definitive structural confirmation.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of benzimidate | NBS or Br2, catalytic acid/base | CH2Cl2 or AcOH | 0-25 °C | 2-6 hours | 70-85 | Regioselective bromination at 3-position |

| Esterification to benzimidate | Ethanol, acid catalyst (H2SO4 or HCl) | Ethanol | Reflux (~78 °C) | 4-8 hours | 75-90 | Formation of diethyl benzimidate ester |

| Linker formation | 1,3-dibromopropane, K2CO3 or NaH | DMF or DMSO | 60-100 °C | 6-12 hours | 65-80 | Ether bond formation via nucleophilic substitution |

| Coupling and final assembly | Stirring under reflux | DMF or benzene | 80-110 °C | 4-12 hours | 60-75 | Monitored by TLC/HPLC |

| Purification | Recrystallization or chromatography | Ethanol/DMF/water | Ambient | - | - | Product purity >95% |

Research Findings and Analysis

- The use of sodium hydride as a base in DMF has been shown to improve the efficiency of the ether linkage formation by generating a stronger nucleophile from the hydroxyl groups.

- Bromination selectivity is critical; excessive bromination leads to polybrominated byproducts, reducing yield and complicating purification.

- Density Functional Theory (DFT) studies support the stability of the bis(oxy) linkage and the electronic effects of bromine substitution on the benzimidate rings, which influence reactivity and solubility.

- The reaction conditions must be optimized to balance reaction time and temperature to avoid decomposition or side reactions.

- Purification by recrystallization from DMF/water mixtures yields high-purity crystalline products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions include temperatures ranging from 60°C to 80°C or exposure to UV light.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which can then react with monomers to form polymers. This makes it a valuable initiator in the production of polymers such as polyvinyl chloride and polystyrene.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) has been investigated for its role in modulating the activity of the STING (Stimulator of Interferon Genes) pathway. This pathway is crucial in the immune response and has implications for treating various diseases, including:

- Cancer : The compound has shown potential as an adjuvant in cancer therapies by enhancing immune responses against tumors .

- Autoimmune Diseases : Its ability to modulate immune responses makes it a candidate for treating conditions like lupus and rheumatoid arthritis .

- Infectious Diseases : Research indicates that it may enhance the efficacy of vaccines and treatments against viral infections by boosting the body's innate immune response .

STING Modulation

A study published in a patent document highlights the compound's ability to modulate STING activity effectively. The research demonstrated that compounds similar to Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) could significantly enhance the production of interferons in response to viral infections, indicating a potential role as a therapeutic agent in infectious diseases .

Vaccine Adjuvants

Another application explored is its use as a vaccine adjuvant. In preclinical trials, formulations containing this compound alongside traditional vaccines showed improved immune responses compared to controls. This suggests its utility in enhancing vaccine efficacy against various pathogens .

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These free radicals can then initiate chain reactions in polymerization processes. The molecular targets include monomers such as vinyl chloride and styrene, which react with the radicals to form long polymer chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) can be contextualized by comparing it to related compounds (Table 1). Key differences in molecular architecture, substituent positioning, and functional groups significantly influence their chemical behavior and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Bridge Flexibility vs. Rigidity: The trimethylene bis(oxy) bridge in the target compound offers greater conformational flexibility compared to the rigid biphenyldiyl core in or the planar p-phenylene diimino linker in . This flexibility may enhance solubility or adaptability in coordination chemistry applications.

Functional Group Reactivity :

- Benzimidate esters are prone to hydrolysis under acidic or basic conditions, unlike the stable amide bonds in . This makes the target compound more suitable as a transient intermediate in multistep syntheses.

Substituent Effects :

- The 3-bromo substituents on the benzene rings (target compound) introduce steric hindrance and meta-directing electronic effects, contrasting with the 4-bromo substitution in . Such positional differences influence regioselectivity in subsequent reactions.

Heterocyclic vs. Aromatic Cores :

- The pyran-based compound in features a heterocyclic ring with an oxo group, which may confer distinct electronic properties (e.g., increased polarity) compared to the purely aromatic systems in the target compound and .

Research Findings and Implications

- Synthetic Utility : The ethoxy esters and bromine atoms make the compound a candidate for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, akin to brominated intermediates in .

- Stability Considerations : Unlike the amide-based , the target compound’s ester groups may require stabilization under anhydrous conditions to prevent hydrolysis during storage or reactions.

- Spectroscopic Characterization : Crystallographic tools like SHELX programs (widely used for small-molecule refinement ) could resolve its 3D structure, particularly the conformation of the trimethylene bridge.

Biological Activity

Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) is characterized by its unique chemical structure, which includes two benzimidate groups linked by a trimethylene ether. The molecular formula is represented as CHBrNO.

Antimicrobial Activity

Recent studies have indicated that compounds similar to diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) exhibit antimicrobial properties. For instance, related benzimidate derivatives have been shown to inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for some derivatives was found to be as low as 1,000 μg/mL against Staphylococcus epidermidis, suggesting a potential for antimicrobial applications .

Antitumor Activity

The compound's structural similarities with known antitumor agents raise the possibility of similar effects. Compounds that contain bromine substituents have been documented to exhibit cytotoxic effects against tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay has been commonly employed to evaluate these effects in vitro, showing promising results for growth inhibition in various cancer cell lines .

The biological activity of diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some benzimidate derivatives are known to inhibit key enzymes involved in cellular proliferation and survival.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Modulation of Signaling Pathways : Activation of pathways such as the STING (Stimulator of Interferon Genes) pathway has been implicated in the immune response against tumors and pathogens .

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of brominated benzimidates showed significant activity against Gram-positive and Gram-negative bacteria. The research utilized a range of assays including disk diffusion and broth microdilution methods to ascertain efficacy.

- Antitumor Properties : In a controlled study involving various cancer cell lines, compounds structurally related to diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) exhibited IC values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Table 1: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate), and how can bromination efficiency be monitored?

- Methodological Answer : The synthesis involves bromination at the 3-position of benzimidate derivatives. A two-step approach is recommended:

Ether linkage formation : React 3-bromobenzimidate precursors with trimethylene diols under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to establish the bis(oxy)trimethylene bridge.

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via ¹H NMR to track the disappearance of starting material protons and confirm bromine incorporation .

- Quality Control : Validate purity using HPLC with UV detection at 254 nm and cross-check bromine content via elemental analysis or mass spectrometry .

Q. How can the structural integrity of Diethyl 4,4'-(trimethylenebis(oxy))bis(3-bromobenzimidate) be confirmed post-synthesis?

- Methodological Answer :

- NMR Analysis : Compare ¹H and ¹³C NMR spectra with computational predictions (e.g., DFT-based simulations) to verify the bis(oxy)trimethylene bridge and bromine positions. Key signals include aromatic protons near δ 7.2–7.8 ppm and methylene protons in the trimethylene group (δ 1.8–2.2 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/chloroform mixtures. Use SHELX software for structure refinement .

Advanced Research Questions

Q. What strategies address low yields in the regioselective bromination of benzimidate precursors?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or ether cleavage). Mitigation approaches include:

- Catalytic Systems : Employ Lewis acids like SnCl₄ to direct bromination to the 3-position, as demonstrated in analogous brominated aromatic systems .

- Solvent Optimization : Use dichloromethane (DCM) instead of DMF to reduce polarity-driven side reactions.

- In Situ Monitoring : Implement Raman spectroscopy to track bromine consumption and adjust reagent stoichiometry dynamically .

Q. How can computational modeling resolve discrepancies between predicted and observed spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify conformational mismatches .

- Dynamic Effects : Account for solvent polarity and temperature in simulations, as these factors significantly influence NMR shifts in brominated aromatics .

Q. What are the challenges in analyzing thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to identify decomposition onset temperatures. Correlate mass loss with GC-MS data to detect volatile byproducts (e.g., brominated phenols or ethylene derivatives) .

- Mechanistic Insights : Use DSC to study exothermic events, which may indicate radical-mediated degradation due to bromine release. Compare with analogous compounds lacking bromine to isolate stability effects .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic and NMR data for the trimethylene bridge conformation?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments in DMSO-d₆ from 25°C to 80°C to assess dynamic conformational changes. Sharpen or split signals at higher temperatures may indicate flexible bridging .

- Crystallographic Refinement : Re-analyze X-ray data using SHELXL with restraints for disordered methylene groups. Compare thermal ellipsoid magnitudes to confirm rigidity .

Application-Oriented Questions

Q. What functionalization strategies enable the use of this compound in polymer crosslinking or supramolecular chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.